molecular formula C39H45N3O16 B12771074 Benzo(a)naphthacene-2-carboxamide, N-(2-aminoethyl)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-, (5S-trans)- CAS No. 148677-10-5

Benzo(a)naphthacene-2-carboxamide, N-(2-aminoethyl)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-, (5S-trans)-

Cat. No.: B12771074
CAS No.: 148677-10-5
M. Wt: 811.8 g/mol
InChI Key: XNXUJRWFYRYOFM-CLTGSWEDSA-N
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Description

Benzo(a)naphthacene-2-carboxamide, N-(2-aminoethyl)-5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-, (5S-trans)- is a complex organic compound known for its intricate structure and significant biological activity. This compound is part of a class of molecules that exhibit potent pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler aromatic precursors. Key steps include glycosylation, amination, and carboxamidation reactions. The process often requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product, often involving rigorous purification steps such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study complex organic reactions and mechanisms. Its structure provides insights into stereochemistry and functional group interactions.

Biology

Biologically, this compound exhibits significant activity against various cellular targets. It is often studied for its potential as an anticancer agent due to its ability to interfere with DNA replication and repair mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with specific biological pathways, making it a candidate for drug development in treating diseases such as cancer and bacterial infections.

Industry

Industrially, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular macromolecules such as DNA and proteins. It can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in DNA repair, enhancing its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: Another anthracycline antibiotic with similar DNA intercalating properties.

    Daunorubicin: Shares structural similarities and is used in the treatment of leukemia.

    Epirubicin: A derivative of doxorubicin with modified pharmacokinetics.

Uniqueness

What sets this compound apart is its specific glycosylation pattern and the presence of multiple hydroxyl and methoxy groups, which contribute to its unique biological activity and pharmacological profile. These structural features enhance its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

CAS No.

148677-10-5

Molecular Formula

C39H45N3O16

Molecular Weight

811.8 g/mol

IUPAC Name

(5S,6S)-N-(2-aminoethyl)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide

InChI

InChI=1S/C39H45N3O16/c1-12-7-18-24(31(49)21(12)37(53)42-6-5-40)23-16(10-17-25(32(23)50)28(46)15-8-14(54-4)9-19(43)22(15)27(17)45)29(47)35(18)57-39-34(52)36(26(41-3)13(2)56-39)58-38-33(51)30(48)20(44)11-55-38/h7-10,13,20,26,29-30,33-36,38-39,41,43-44,47-52H,5-6,11,40H2,1-4H3,(H,42,53)/t13-,20-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1

InChI Key

XNXUJRWFYRYOFM-CLTGSWEDSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCCN)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCCN)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Origin of Product

United States

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